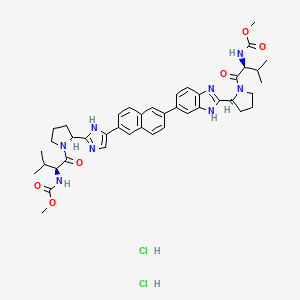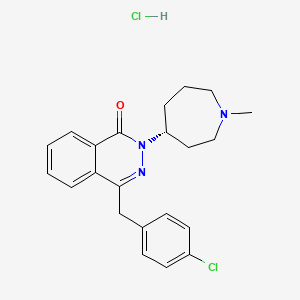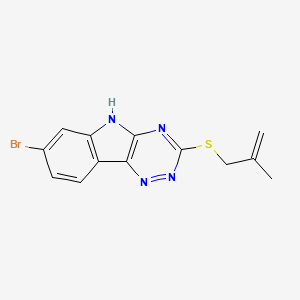
Rimegepant
Descripción general
Descripción
Synthesis Analysis
Rimegepant is a calcitonin gene-related peptide antagonist used for acute treatment and prevention of migraine . An efficient and practiced method for scale-up, regio- and enantioselective synthesis of ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-5-one (1), a key intermediate of this compound, has been explored .Molecular Structure Analysis
The molecule was optimized using B3LYP functional with 6-311G+ (2d,p) basis set . Excited state properties of the compound were studied using CAM-B3LYP functional with the same basis sets using IEFPCM model in methanol for the implicit solvent atmosphere .Chemical Reactions Analysis
This compound molecule has more than two reaction sites 1,2-difluorophenyl-, cycloheptapyrimidinamine-, piperidine-1-carboxylate-, and 2H-imidazopyridin-2-one groups . Reaction sites of this compound are calculated using Multiwavefunction to prepare the electrostatic potential map .Physical And Chemical Properties Analysis
The various structural, physical, and chemical properties of the molecules have been studied . The molecule was optimized using B3LYP functional with 6-311G+ (2d,p) basis set .Aplicaciones Científicas De Investigación
Neurología: Manejo de la migraña
Rimegepant se utiliza principalmente en neurología para el tratamiento agudo y el manejo preventivo de la migraña. Funciona como un antagonista del receptor del péptido relacionado con el gen de la calcitonina (CGRP), reduciendo eficazmente los síntomas de la migraña como el dolor de cabeza, las náuseas y la sensibilidad a la luz y al sonido {svg_1} {svg_2}. Su eficacia se ha demostrado en ensayos clínicos, mostrando un alivio significativo de los síntomas de la migraña en comparación con el placebo {svg_3}.
Investigación cardiovascular
En la investigación cardiovascular, se ha evaluado a this compound para su perfil de seguridad, particularmente en pacientes con enfermedad cardiovascular. Los estudios han demostrado que no tiene efectos hemodinámicos significativos o interacciones farmacocinéticas cuando se utiliza de forma concomitante con otros medicamentos para la migraña como el sumatriptán, lo cual es importante para los pacientes con preocupaciones cardiovasculares {svg_4} {svg_5}.
Oncología
Si bien this compound no se utiliza directamente en oncología, su papel como antagonista del receptor CGRP puede tener implicaciones en la investigación relacionada con el cáncer. El CGRP juega un papel en la transmisión del dolor, y comprender sus vías podría contribuir al manejo del dolor en entornos oncológicos {svg_6}.
Manejo del dolor
El papel de this compound en el manejo del dolor se extiende más allá de las migrañas. Su mecanismo de acción involucra el bloqueo de los receptores CGRP, que están involucrados en la transmisión de señales de dolor. Esto ha llevado a su exploración en otras afecciones relacionadas con el dolor y su posible uso en aplicaciones de manejo del dolor más amplias {svg_7} {svg_8}.
Inmunología
El aspecto inmunológico de la aplicación de this compound está relacionado con sus propiedades antiinflamatorias debido al antagonismo del receptor CGRP. Si bien los estudios específicos en inmunología son limitados, la comprensión del papel del CGRP en la inflamación podría tener implicaciones más amplias para los trastornos relacionados con el sistema inmunológico {svg_9}.
Gastroenterología
La investigación sobre las aplicaciones de this compound en gastroenterología no está bien establecida. Sin embargo, dada la presencia de receptores CGRP en el tracto gastrointestinal y su papel en afecciones como el síndrome del intestino irritable, la exploración adicional de los posibles efectos de this compound en los trastornos gastrointestinales podría estar justificada {svg_10}.
Endocrinología
En endocrinología, los posibles efectos del CGRP y sus antagonistas como this compound sobre la regulación hormonal y los procesos metabólicos pueden ser un área de interés. Se sabe que el CGRP tiene efectos vasodilatadores, lo que podría influir en la función endocrina, aunque la investigación directa sobre this compound en este campo es actualmente limitada {svg_11}.
Afecciones respiratorias
El impacto de this compound en las afecciones respiratorias no ha sido un foco principal de investigación. Sin embargo, los receptores CGRP se encuentran en el sistema respiratorio, y su modulación podría afectar teóricamente las enfermedades respiratorias. Estudios adicionales podrían explorar las posibles aplicaciones respiratorias de los antagonistas del receptor CGRP {svg_12}.
Mecanismo De Acción
Target of Action
Rimegepant primarily targets the Calcitonin Gene-Related Peptide (CGRP) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels. During a migraine attack, the levels of CGRP increase in the body .
Mode of Action
This compound acts as an antagonist to the CGRP receptors . It competes with CGRP for occupancy at these receptors, thereby preventing the actions of CGRP . This blockade inhibits the ability of CGRP to amplify and perpetuate the pain associated with migraine headaches .
Biochemical Pathways
By blocking CGRP receptors, this compound likely affects these pathways, leading to a reduction in the pain and other symptoms associated with migraines .
Pharmacokinetics
This compound exhibits good oral bioavailability, with approximately 64% of the drug being absorbed following oral administration . It is extensively distributed to tissues . The drug is primarily metabolized in the liver via the CYP3A4 isoenzyme, and to a lesser extent by the CYP2C9 isoenzyme . About 77% of an administered dose is eliminated unchanged, suggesting metabolism is likely to be a minor means of drug elimination . The elimination half-life of this compound is approximately 11 hours .
Result of Action
The primary result of this compound’s action is the reduction of migraine symptoms, including headache, nausea, vomiting, light sensitivity, and sound sensitivity . By blocking CGRP receptors, this compound can stop an active migraine attack and also reduce the number of attacks over time .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, high-fat foods may delay and reduce the extent of absorption . Furthermore, the drug’s action can be affected by the individual’s metabolic rate, which can be influenced by factors such as age, sex, weight, and genetic makeup.
Direcciones Futuras
Rimegepant is under investigation to treat other painful and non-painful conditions . Real-life studies are necessary to confirm the trials’ findings and investigate more practical clinical aspects . As the pharmacology and pharmacokinetics of this molecule are already established, this compound can be considered as an ideal candidate with potential for use in the treatment of COVID patients after clinical studies .
Propiedades
IUPAC Name |
[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNAOFGYEFKHPB-ANJVHQHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156003 | |
| Record name | Rimegepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
| Record name | Rimegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Rimegepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache. | |
| Record name | Rimegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1289023-67-1 | |
| Record name | Rimegepant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289023-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimegepant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1289023671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimegepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIMEGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997WVV895X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)
